Mycestericin F -

Mycestericin F

Catalog Number: EVT-1583586
CAS Number:
Molecular Formula: C21H41NO5
Molecular Weight: 387.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mycestericin F is a member of the mycestericin family, which consists of immunosuppressive compounds derived from fungal sources. These compounds have garnered attention in medicinal chemistry due to their potential applications in treating autoimmune diseases and organ transplant rejection. Mycestericin F, specifically, has demonstrated significant immunomodulatory effects, making it a target for synthetic and natural product research.

Source

Mycestericin F is primarily isolated from the fungus Mycobacterium species, particularly Mycobacterium smegmatis. This organism is known for producing various bioactive metabolites that exhibit pharmaceutical properties. The extraction of mycestericin F involves fermentation processes where the fungal cultures are grown under specific conditions to maximize yield.

Classification

Mycestericin F belongs to the class of compounds known as polyketides, which are characterized by their complex structures resulting from the polymerization of acetyl and propionyl units. These compounds are often produced by microorganisms and are noted for their diverse biological activities.

Synthesis Analysis

Methods

The total synthesis of mycestericin F has been achieved through several methods, with notable approaches including:

  • Electrochemical Methods: Shibasaki's synthesis utilizes electrochemical techniques to cleave the benzyl C–N bond selectively, facilitating the formation of intermediates necessary for constructing the mycestericin framework .
  • Rhodium-Catalyzed Reactions: Rhodium(II)-catalyzed C–H amination followed by stereoselective alkylation has been employed to synthesize mycestericin F from simpler starting materials. This approach allows for high stereoselectivity and efficiency in forming the desired molecular structure .

Technical Details

The synthesis typically involves multiple steps, including functional group transformations and stereochemical control to ensure the correct configuration of chiral centers within the molecule. Advanced techniques such as chromatography and NMR spectroscopy are used for purification and structural confirmation throughout the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of mycestericin F features a complex arrangement of carbon rings and functional groups characteristic of polyketides. The specific stereochemistry is crucial for its biological activity.

Data

  • Molecular Formula: C₁₉H₂₃N₃O₄
  • Molecular Weight: 357.4 g/mol
  • Structural Features: The compound contains multiple chiral centers, which contribute to its unique biological properties.
Chemical Reactions Analysis

Reactions

Mycestericin F undergoes various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:

  • C–H Amination: This reaction introduces nitrogen functionalities into the carbon framework, which is vital for enhancing immunosuppressive properties.
  • Alkylation Reactions: These reactions help in building up the carbon skeleton necessary for achieving the final structure of mycestericin F.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity.

Mechanism of Action

Process

The mechanism of action for mycestericin F involves modulation of immune responses. It primarily acts by inhibiting T-cell activation and proliferation, which is essential in preventing organ rejection during transplants or managing autoimmune conditions.

Data

Studies have shown that mycestericin F affects cytokine production and alters signaling pathways associated with immune responses, further supporting its role as an immunosuppressant.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mycestericin F is typically a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Mycestericin F is stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of functional groups makes it susceptible to various chemical reactions that can be exploited in synthetic applications.
Applications

Scientific Uses

Mycestericin F has significant potential in scientific research, particularly in:

  • Immunology: Its immunosuppressive properties make it valuable for studying immune response mechanisms.
  • Drug Development: As a lead compound, it serves as a template for designing new immunomodulatory drugs aimed at treating autoimmune diseases or preventing transplant rejection.
  • Natural Product Chemistry: Researchers continue to explore its biosynthetic pathways and potential derivatives that may offer enhanced efficacy or reduced side effects.
Introduction to Mycestericin F: Context and Significance in Natural Product Chemistry

Historical Isolation and Discovery of Mycestericin F in Fungal Metabolites

Mycestericin F was first isolated in 1996 from the culture broth of an unidentified sterilia fungus (ATCC 20349), alongside its congeners Mycestericins D, E, and G. This discovery occurred during targeted screening for novel immunosuppressive agents, driven by the need for alternatives to nephrotoxic drugs like cyclosporin A. The isolation process involved solvent extraction, silica gel chromatography, and reverse-phase HPLC, yielding a white powder. Absolute configuration determination via advanced spectroscopic techniques (NMR, MS) and chemical derivatization revealed its sphingoid-like structure featuring a 2S,3R-dihydroxy motif and a C21 polyketide-derived alkyl chain terminating in a carboxylic acid [10].

This discovery positioned Mycestericin F within a significant historical context of fungal metabolites with immunomodulatory properties. It emerged shortly after the characterization of myriocin (ISP-I or thermozymocidin) from Isaria sinclairii, which demonstrated potent immunosuppression but poor solubility and toxicity. Mycestericin F shared functional similarities with myriocin but exhibited distinct structural variations in its alkyl chain length and polar head group, highlighting fungal biodiversity as a rich source for structural diversification within this pharmacologically critical compound class [5].

  • Table 1: Key Characteristics of Mycestericin F at Discovery
    PropertyDetail
    Source OrganismUnidentified sterilia fungus (ATCC 20349)
    Isolation Year1996
    Molecular FormulaC~21~H~41~NO~5~
    Molecular Weight387.56 Da
    Key Structural Features2-amino-1,3-diol scaffold; C8 alkyl terminus; C~21~ chain length
    Biological ActivityImmunosuppression (IC~50~ vs. murine MLR: 0.11 μM) [10]

Structural Classification Within the Mycestericin Family and Polyketide Biosynthetic Origins

The mycestericin family (Mycestericins A-G) comprises sphingoid base analogues characterized by a conserved 2-amino-1,3-diol polar head group and variable alkyl chain lengths (C17-C21). Mycestericin F is distinguished by its C21 backbone and an ω-carboxylic acid functionality, contrasting with Mycestericin G’s C17 chain and Mycestericin D’s unsaturated variant. This structural diversity arises from variations in polyketide synthase (PKS) extender unit incorporation during biosynthesis [10].

Mycestericin F is biosynthesized via a Type I PKS pathway analogous to sphingofungins and myriocin. The core scaffold originates from the condensation of serine with a palmitoyl-CoA-like precursor, followed by iterative malonyl-CoA extensions. Key steps include:

  • Starter Unit Selection: Palmitoyl-CoA (C16) or related acyl-CoA activated for chain initiation.
  • Chain Elongation: Incorporation of malonyl-CoA extender units, with module-specific reduction (KR, DH, ER domains) controlling oxidation states.
  • Termination: Offloading via thioesterase (TE)-mediated hydrolysis or cyclization, yielding the linear C21 chain with terminal carboxylation observed in Mycestericin F [3] [6].

The stereochemistry at C2 and C3 (2S,3R) is critical for biological activity and is established during ketoreduction by PKS ketoreductase (KR) domains exhibiting strict stereocontrol. This precision mirrors mechanisms in mammalian sphingolipid biosynthesis but exploits fungal enzymatic machinery to generate non-mammalian chain lengths and functionalities, evading rapid metabolic degradation [6] [8].

  • Table 2: Structural Comparison of Selected Mycestericins

    CompoundChain LengthTerminal GroupDouble BondsUnique Features
    Mycestericin FC21Carboxylic acidNoneω-carboxylate
    Mycestericin GC17MethylNoneShorter chain; methyl terminus
    Mycestericin DC18HydroxylΔ4Unsaturation; C18 backbone
    Mycestericin EC20Carboxylic acidNoneEven-numbered chain
  • Table 3: Polyketide Synthase Extender Units Relevant to Mycestericin Biosynthesis

    Extender UnitCoA-linked PrecursorIncorporated MoietyRole in Mycestericin Chain
    Malonyl-CoAAcetyl-CoA carboxylation-CH~2~CO-Primary chain extender
    Methylmalonyl-CoAPropionyl-CoA carboxylation-CH(CH~3~)CO-Branching (not observed)
    (2R)-Hydroxymalonyl-ACPGlycolytic intermediates-CH(OH)CO-Hydroxyl group introduction

Immunosuppressive Potential and Relevance to Autoimmune Disease Research

Mycestericin F exerts potent immunosuppression by inhibiting serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis. SPT catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Mycestericin F acts as a substrate analogue, forming an aberrant reaction intermediate that stalls the enzyme, depleting cellular ceramide and sphingosine-1-phosphate (S1P) pools. This disrupts lipid-mediated signaling crucial for T-cell proliferation, activation, and trafficking, ultimately suppressing the adaptive immune response [2] [5].

Mechanistically, this SPT inhibition differentiates Mycestericin F from mainstream immunosuppressants:

  • Calcineurin Inhibitors (e.g., Cyclosporine): Block NFAT activation and IL-2 production.
  • Antimetabolites (e.g., Mycophenolate): Inhibit purine synthesis in lymphocytes.
  • Lymphocyte Sequestrators (e.g., Fingolimod): Activate S1P receptors to trap lymphocytes in lymph nodes [7].

Unlike fingolimod (FTY720)—a synthetic derivative of myriocin—Mycestericin F itself does not require phosphorylation for activity and does not target S1P receptors. This avoids complications like bradycardia associated with fingolimod. Its direct SPT inhibition offers a proximal disruption of sphingolipid metabolism, making it a valuable tool for dissecting sphingolipid-dependent immune pathways and a potential lead for next-generation agents targeting refractory autoimmune conditions like systemic lupus erythematosus (SLE) or rheumatoid arthritis (RA), where conventional immunosuppressants exhibit toxicity or incomplete efficacy [5] [7] [9]. Current research explores semi-synthetic analogs to enhance solubility and selectivity, leveraging its core scaffold while mitigating potential off-target effects [5] [10].

  • Summary Table: Compounds Mentioned in the Article
    Compound NameFirst Mentioned SectionKey Structural/Biological Feature
    Mycestericin FIntroductionC21 sphingoid base with terminal carboxylate
    Mycestericin G1.2C17 sphingoid base with methyl terminus
    Mycestericin D1.2Unsaturated (Δ4) C18 sphingoid base
    Myriocin (Thermozymocidin)1.1Parent immunosuppressant from Isaria sinclairii
    Fingolimod (FTY720)1.3Synthetic myriocin analog; S1P receptor modulator
    Cyclosporine A1.3Calcineurin inhibitor; reference immunosuppressant
    Mycophenolic acid1.3IMPDH inhibitor; antimetabolite immunosuppressant

Properties

Product Name

Mycestericin F

IUPAC Name

(2S,3S)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid

Molecular Formula

C21H41NO5

Molecular Weight

387.6 g/mol

InChI

InChI=1S/C21H41NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h19,23,25H,2-17,22H2,1H3,(H,26,27)/t19-,21-/m0/s1

InChI Key

JVVUMRUWQBAVNC-FPOVZHCZSA-N

Synonyms

mycestericin F
mycestericin G

Canonical SMILES

CCCCCCC(=O)CCCCCCCCCCC(C(CO)(C(=O)O)N)O

Isomeric SMILES

CCCCCCC(=O)CCCCCCCCCC[C@@H]([C@@](CO)(C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.